Betamipron

Descripción

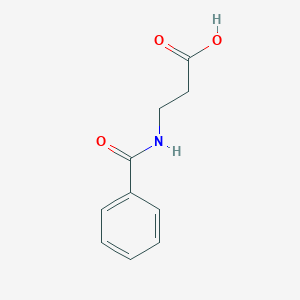

Structure

3D Structure

Propiedades

IUPAC Name |

3-benzamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(13)6-7-11-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXYHOHYCJXYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045626 | |

| Record name | Betamipron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Betamipron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855574 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3440-28-6 | |

| Record name | Betamipron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3440-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamipron [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003440286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamipron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3440-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Betamipron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMIPRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W0M245736 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Betamipron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 °C | |

| Record name | Betamipron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Betamipron

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betamipron is a pharmaceutical agent utilized to mitigate the nephrotoxicity associated with certain carbapenem antibiotics, such as panipenem.[1][2][3][4] Its primary mechanism of action is the competitive inhibition of specific organic anion transporters (OATs) located in the basolateral membrane of renal proximal tubule cells.[1][5] This inhibition effectively reduces the intracellular accumulation of carbapenems within these cells, thereby preventing subsequent cellular damage and preserving renal function. This guide provides a comprehensive overview of the molecular mechanism, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound.

Core Mechanism of Action: Inhibition of Organic Anion Transporters

The renal excretion of many drugs, including carbapenem antibiotics, is mediated by a family of transporters known as organic anion transporters (OATs).[6][7][8] Specifically, OAT1 (SLC22A6) and OAT3 (SLC22A8) are key players in the uptake of organic anions from the blood into the proximal tubule cells of the kidney.[1][3][6][8] Carbapenems like panipenem are substrates for these transporters and their accumulation within renal cells can lead to nephrotoxicity.[9]

This compound functions as a competitive inhibitor of OAT1 and OAT3.[1][5] By binding to these transporters, this compound prevents or reduces the uptake of co-administered carbapenem antibiotics into the renal proximal tubule cells.[9][10] This reduction in intracellular antibiotic concentration is the cornerstone of its nephroprotective effect.[9][10]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of this compound in the context of a renal proximal tubule cell.

Caption: this compound competitively inhibits OAT1 and OAT3, preventing panipenem-induced nephrotoxicity.

Quantitative Data

The inhibitory potency of this compound against human organic anion transporters has been quantified in vitro. The following table summarizes the key inhibition constants (Ki).

| Transporter | This compound Ki (µM) | Reference |

| hOAT1 | 23.6 | [5] |

| hOAT3 | 48.3 | [5] |

| hOAT4 | 502 | [1] |

Experimental Protocols

The determination of the inhibitory activity of this compound on OATs typically involves in vitro cell-based assays. Below are detailed methodologies for such experiments.

OAT1 and OAT3 Inhibition Assay Using Stably Transfected HEK293 or CHO Cells

This protocol describes a common method to assess the inhibitory potential of a compound on OAT1 and OAT3.

4.1.1 Materials

-

HEK293 or CHO cells stably expressing human OAT1 (hOAT1) or human OAT3 (hOAT3).

-

Parental HEK293 or CHO cells (for control).

-

Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium.

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin.

-

Hygromycin B (or other selection antibiotic).

-

Poly-D-lysine coated 96-well black, clear-bottom plates.

-

Hank's Balanced Salt Solution (HBSS).

-

Fluorescent substrate for OAT1/OAT3 (e.g., 6-carboxyfluorescein (6-CF)).[6][11]

-

Radiolabeled substrate (e.g., [³H]p-aminohippurate (PAH) for OAT1, [³H]estrone-3-sulfate (E3S) for OAT3).

-

Test compound (this compound).

-

Known inhibitor (e.g., probenecid) as a positive control.

-

Cell lysis buffer.

-

Fluorescence plate reader or liquid scintillation counter.

4.1.2 Cell Culture

-

Culture the stably transfected and parental cells in the appropriate medium supplemented with 10% FBS, penicillin-streptomycin, and the selection antibiotic at 37°C in a 5% CO₂ incubator.

-

Seed the cells onto poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells/well.[11]

-

Allow the cells to adhere and reach confluence (typically 24-48 hours).

4.1.3 Inhibition Assay

-

Wash the confluent cell monolayers three times with warm HBSS.

-

Pre-incubate the cells with HBSS containing various concentrations of this compound or the positive control (probenecid) for 10-30 minutes at 37°C.[12]

-

Initiate the uptake reaction by adding the fluorescent or radiolabeled substrate (e.g., 2 µM 6-CF for OAT1, 10 µM 6-CF for OAT3) to the wells.[6][11]

-

Incubate for a defined period (e.g., 3-20 minutes) at 37°C.[11]

-

Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.

-

Lyse the cells with lysis buffer.

-

Measure the intracellular substrate concentration using a fluorescence plate reader (for fluorescent substrates) or a liquid scintillation counter (for radiolabeled substrates).

4.1.4 Data Analysis

-

Subtract the background uptake (measured in parental cells) from the uptake in transfected cells to determine transporter-mediated uptake.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

-

Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the transporter.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical OAT inhibition assay.

Caption: Workflow for an in vitro organic anion transporter (OAT) inhibition assay.

Conclusion

This compound's mechanism of action is well-defined, centering on the competitive inhibition of renal OAT1 and OAT3. This targeted action effectively reduces the nephrotoxicity of co-administered carbapenem antibiotics. The quantitative data on its inhibitory potency and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development in the field of drug-induced nephrotoxicity and transporter-mediated drug-drug interactions. The methodologies described can be adapted to investigate the interaction of other compounds with these critical renal transporters.

References

- 1. Substrate Assays - PortaCellTec Biosciences GmbH [portacelltec.de]

- 2. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Panipenem/betamipron - Wikipedia [en.wikipedia.org]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 9. bioivt.com [bioivt.com]

- 10. Amanote [app.amanote.com]

- 11. researchgate.net [researchgate.net]

- 12. protocols.io [protocols.io]

Betamipron's Inhibition of Organic Anion Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamipron, a small molecule compound, is a potent inhibitor of specific organic anion transporters (OATs), a family of membrane proteins critical for the disposition of a wide array of endogenous and exogenous substances, including many drugs. This technical guide provides an in-depth overview of the inhibitory action of this compound on OATs, with a focus on its mechanism, quantitative inhibition data, and the experimental methodologies used for its characterization. This information is particularly relevant for drug development, where understanding and mitigating potential drug-drug interactions and organ-specific toxicities are paramount. This compound is clinically co-administered with the carbapenem antibiotic panipenem to mitigate the nephrotoxicity associated with the antibiotic, a protective effect attributed to its inhibition of renal OATs.[1][2][3][4]

Core Mechanism of Action

This compound's primary mechanism in the context of drug co-administration is the competitive inhibition of organic anion transporters, particularly OAT1 (SLC22A6) and OAT3 (SLC22A8). These transporters are highly expressed on the basolateral membrane of renal proximal tubule cells and are responsible for the uptake of organic anions from the blood into these cells, the first step in renal secretion.[5][6] By competitively blocking these transporters, this compound reduces the intracellular accumulation of co-administered drugs that are OAT substrates, such as panipenem, in the renal cortex.[2] This reduction in intracellular concentration is the key to preventing the nephrotoxicity that can be caused by high local concentrations of certain drugs.[1][2]

Signaling Pathway of OAT1/3-Mediated Transport and this compound Inhibition

The transport of organic anions by OAT1 and OAT3 is a tertiary active transport process. It is indirectly coupled to the sodium gradient maintained by the Na+/K+-ATPase. An outwardly directed dicarboxylate (e.g., α-ketoglutarate) gradient, maintained by a sodium-dicarboxylate cotransporter, drives the uptake of extracellular organic anions in exchange for intracellular dicarboxylates. This compound competes with OAT substrates for binding to the transporter, thereby inhibiting this exchange.

Caption: Mechanism of OAT1/3 inhibition by this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound against various human organic anion transporters has been quantified through in vitro studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the transporter.

| Transporter | This compound Kᵢ (µM) | Inhibition Type | Reference |

| hOAT1 | 23.6 | Competitive | Enomoto et al., 2002 |

| hOAT3 | 48.3 | Competitive | Enomoto et al., 2002 |

| hOAT4 | 502 | Competitive | Enomoto et al., 2002 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of organic anion transporters by this compound.

Protocol 1: In Vitro Inhibition of hOAT1 and hOAT3 in Stably Transfected HEK293 Cells

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on the uptake of a fluorescent substrate by human OAT1 and OAT3 transporters expressed in Human Embryonic Kidney 293 (HEK293) cells.

1. Cell Culture and Seeding:

-

Cell Lines: HEK293 cells stably transfected with human OAT1 (SLC22A6) or OAT3 (SLC22A8), and mock-transfected HEK293 cells (as a negative control).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain transporter expression.

-

Seeding: Seed the cells in 96-well black, clear-bottom plates at a density of approximately 0.5 x 10⁵ to 1 x 10⁵ cells per well. Culture for 24-48 hours to achieve a confluent monolayer.

2. Uptake Inhibition Assay:

-

Substrate: 6-carboxyfluorescein (6-CF), a fluorescent substrate for both OAT1 and OAT3.

-

Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.4.

-

Procedure:

-

Wash the cell monolayers three times with warm (37°C) uptake buffer.

-

Pre-incubate the cells for 10-30 minutes at 37°C with uptake buffer containing various concentrations of this compound or a vehicle control.

-

Initiate the uptake by adding the uptake buffer containing the test concentrations of this compound and a fixed concentration of 6-CF (typically at or below the Km value for the transporters, e.g., 1-10 µM).

-

Incubate for a short period (e.g., 5-20 minutes) at 37°C. The incubation time should be within the linear range of uptake.[7]

-

Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

-

Lyse the cells using a suitable lysis buffer (e.g., M-Per Mammalian Protein Extraction Reagent).

-

Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for 6-CF (e.g., ~490 nm excitation and ~520 nm emission).

-

3. Data Analysis:

-

Subtract the fluorescence values from mock-transfected cells to determine the transporter-specific uptake.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the transporter.

Protocol 2: In Vitro Inhibition of hOAT4 in Stably Transfected Cells

This protocol outlines a method to assess this compound's inhibitory effect on hOAT4, typically using a radiolabeled substrate.

1. Cell Culture and Seeding:

-

Cell Lines: A suitable host cell line (e.g., CHO or HEK293) stably expressing human OAT4 (SLC22A11) and the corresponding mock-transfected cells.

-

Culture and Seeding: Follow similar procedures as described in Protocol 1, using 24- or 96-well plates.

2. Uptake Inhibition Assay:

-

Substrate: Radiolabeled estrone-3-sulfate ([³H]E1S), a known substrate of OAT4.

-

Uptake Buffer: As described in Protocol 1.

-

Procedure:

-

Wash the cell monolayers with warm uptake buffer.

-

Pre-incubate with uptake buffer containing various concentrations of this compound or vehicle for 10-30 minutes at 37°C.

-

Initiate uptake by adding the uptake buffer containing the test concentrations of this compound and a fixed concentration of [³H]E1S (e.g., 10-50 nM).[8][9]

-

Incubate for a defined period (e.g., 2-30 minutes) at 37°C.[10]

-

Terminate the transport by washing the cells rapidly with ice-cold uptake buffer.

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Measure the intracellular radioactivity using a liquid scintillation counter.

-

Normalize the data to the protein content of each well, determined by a protein assay (e.g., BCA assay).

-

3. Data Analysis:

-

Follow the same data analysis steps as in Protocol 1 to determine the IC50 and Ki values for this compound's inhibition of hOAT4.

Mandatory Visualizations

Experimental Workflow for In Vitro OAT Inhibition Assay

The following diagram illustrates the typical workflow for conducting an in vitro inhibition assay to determine the effect of a compound like this compound on organic anion transporters.

Caption: Workflow for OAT inhibition assay.

Conclusion

This compound is a well-characterized inhibitor of several key organic anion transporters, most notably hOAT1 and hOAT3. Its competitive inhibition of these transporters forms the basis of its clinical use in preventing the nephrotoxicity of co-administered drugs like panipenem. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on drug transport, drug-drug interactions, and toxicology. The provided visualizations aim to clarify the underlying mechanisms and experimental procedures. A thorough understanding of these interactions is crucial for the preclinical and clinical assessment of new chemical entities that may be substrates or inhibitors of OATs.

References

- 1. researchgate.net [researchgate.net]

- 2. Preventive effect of this compound on nephrotoxicity and uptake of carbapenems in rabbit renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Panipenem/betamipron - Wikipedia [en.wikipedia.org]

- 4. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. OAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 6. Construction and Evaluation of a Novel Organic Anion Transporter 1/3 CRISPR/Cas9 Double-Knockout Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structures and membrane interactions of human OAT1 in complex with clinical used drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. frontiersin.org [frontiersin.org]

- 10. Estrone Sulfate Transport and Steroid Sulfatase Activity in Colorectal Cancer: Implications for Hormone Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Betamipron as a Competitive Inhibitor of Organic Anion Transporters 1 and 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamipron (N-benzoyl-β-alanine) is a small molecule utilized in clinical practice to mitigate the nephrotoxicity associated with certain therapeutic agents, most notably the carbapenem antibiotic panipenem. Its protective effect is primarily attributed to its role as a competitive inhibitor of Organic Anion Transporter 1 (OAT1, SLC22A6) and Organic Anion Transporter 3 (OAT3, SLC22A8). These transporters are located on the basolateral membrane of renal proximal tubule cells and are crucial for the uptake of a wide range of endogenous and exogenous organic anions from the blood into the kidneys for subsequent elimination.[1] By competitively inhibiting OAT1 and OAT3, this compound reduces the intracellular accumulation of co-administered drugs that are substrates for these transporters, thereby preventing or lessening kidney damage.[1] This technical guide provides an in-depth overview of the inhibitory activity of this compound on OAT1 and OAT3, including quantitative data, detailed experimental methodologies for its characterization, and visualizations of the relevant transport mechanisms.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against human OAT1 (hOAT1) and human OAT3 (hOAT3) has been quantified through in vitro studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the transporter. A lower Ki value indicates a higher affinity and more potent inhibition.

| Transporter | Inhibitor | Ki (µM) | Inhibition Type |

| hOAT1 | This compound | 23.6[1] | Competitive |

| hOAT3 | This compound | 48.3[1] | Competitive |

Mechanism of Action: Competitive Inhibition

This compound exerts its effect by competing with OAT1 and OAT3 substrates for binding to the transporters. This reversible interaction reduces the rate of transport of other substrates without affecting the maximal transport capacity (Vmax) of the transporter. The mechanism is critical in a clinical context, where this compound is co-administered with drugs like panipenem to decrease their renal accumulation and associated nephrotoxicity.[1][2]

Experimental Protocols

The following protocols describe the general methodologies used to determine the inhibitory activity of this compound on OAT1 and OAT3. These are based on common practices in the field of drug transporter research.[3][4]

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: HEK293 cells are stably transfected with plasmids containing the full-length cDNA of human OAT1 (SLC22A6) or human OAT3 (SLC22A8). A mock-transfected cell line (containing an empty vector) is used as a negative control. Selection pressure (e.g., using an antibiotic like hygromycin B) is applied to maintain a pure population of transporter-expressing cells.[5]

In Vitro Inhibition Assay (IC50 Determination)

This assay determines the concentration of this compound required to inhibit 50% of the OAT1- or OAT3-mediated transport of a probe substrate.

-

Materials:

-

HEK293 cells stably expressing hOAT1 or hOAT3, and mock-transfected HEK293 cells.

-

96-well black, clear-bottom cell culture plates.

-

Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Fluorescent probe substrate: e.g., 6-carboxyfluorescein (6-CF) or a radiolabeled substrate like [3H]-estrone-3-sulfate for OAT3 or [3H]-p-aminohippurate (PAH) for OAT1.[3][6]

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and serially diluted).

-

Positive control inhibitor (e.g., probenecid).

-

Cell lysis buffer.

-

Fluorescence plate reader or liquid scintillation counter.

-

-

Procedure:

-

Seed the OAT1-expressing, OAT3-expressing, and mock-transfected cells into 96-well plates and grow to confluence.

-

On the day of the experiment, wash the cells with pre-warmed HBSS.

-

Pre-incubate the cells with various concentrations of this compound (or positive control, or vehicle) in HBSS for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the transport reaction by adding the probe substrate (e.g., 6-CF) to each well.

-

Incubate for a predetermined time (e.g., 3-5 minutes) at 37°C. The incubation time should be within the linear range of uptake for the substrate.

-

Terminate the uptake by rapidly washing the cells with ice-cold HBSS.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the intracellular concentration of the probe substrate using a fluorescence plate reader (for fluorescent substrates) or a liquid scintillation counter (for radiolabeled substrates).

-

Data Analysis:

-

Subtract the background fluorescence/radioactivity measured in the mock-transfected cells from the values obtained in the transporter-expressing cells to determine the specific uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Kinetic Analysis (Ki Determination)

To determine the inhibition constant (Ki) and the mechanism of inhibition, uptake of the probe substrate is measured at various substrate concentrations in the presence of fixed concentrations of this compound.

-

Procedure:

-

Follow the general procedure for the inhibition assay.

-

Perform uptake experiments with a range of concentrations of the probe substrate bracketing its Michaelis-Menten constant (Km).

-

For each substrate concentration, measure the uptake in the absence and presence of at least two different fixed concentrations of this compound.

-

Data Analysis:

-

Generate Michaelis-Menten plots (uptake rate vs. substrate concentration) for each concentration of this compound.

-

Analyze the data using non-linear regression to fit to competitive, non-competitive, or mixed-inhibition models.

-

Alternatively, use a Lineweaver-Burk plot (1/uptake rate vs. 1/substrate concentration) for graphical analysis. For competitive inhibition, the lines will intersect on the y-axis.

-

Calculate the Ki value using the appropriate equation for the determined inhibition model. For competitive inhibition, the equation is: Km_app = Km * (1 + [I]/Ki), where Km_app is the apparent Km in the presence of the inhibitor, Km is the Michaelis-Menten constant in the absence of the inhibitor, and [I] is the inhibitor concentration.

-

-

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound is a potent competitive inhibitor of the renal transporters OAT1 and OAT3. This inhibitory activity is the cornerstone of its clinical application in preventing the nephrotoxicity of co-administered drugs that are substrates for these transporters. The quantitative assessment of this compound's inhibitory potential through well-defined in vitro assays is crucial for understanding its drug-drug interaction profile and for the development of safer therapeutic regimens. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of renal drug transport and safety assessment.

References

- 1. Assessment of the Role of Renal Organic Anion Transporters in Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Regulation of Small Molecule Natural Products, Antioxidants, and Nutrients by OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Incorporating Uremic Solute-mediated Inhibition of OAT1/3 Improves PBPK Prediction of Tenofovir Renal and Systemic Disposition in Patients with Severe Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of OAT1/OAT3 as Contributors to Cisplatin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Betamipron's Inhibition of Renal Tubule Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamipron is a crucial adjunct in specific antibiotic therapies, primarily utilized for its nephroprotective effects. Its mechanism of action is centered on the inhibition of organic anion transporters (OATs) in the renal tubules, which are responsible for the uptake of various endogenous and exogenous substances, including certain drugs. This guide provides a comprehensive technical overview of the core mechanism of this compound's action, focusing on its interaction with key renal transporters. It consolidates quantitative data on its inhibitory activity, details relevant experimental protocols, and visualizes the underlying pathways and processes to support further research and drug development.

Introduction

Carbapenem antibiotics, such as panipenem, are potent broad-spectrum antibacterial agents. However, their clinical use can be limited by nephrotoxicity, which is primarily caused by their accumulation in the epithelial cells of the renal proximal tubules. This accumulation is mediated by active transport mechanisms. This compound (N-benzoyl-β-alanine) is co-administered with these antibiotics to mitigate this renal toxicity.[1][2] It achieves this by competitively inhibiting the renal transporters responsible for the uptake of carbapenems from the blood into the tubular cells.[3][4] This guide delves into the specifics of this inhibitory action, with a focus on the molecular targets and the experimental evidence that underpins our understanding of this crucial drug-drug interaction.

Mechanism of Action: Inhibition of Organic Anion Transporters

The primary mechanism by which this compound exerts its nephroprotective effect is through the competitive inhibition of Organic Anion Transporters (OATs) located on the basolateral membrane of renal proximal tubule cells.[2] Specifically, in vitro studies have identified human Organic Anion Transporter 1 (hOAT1; SLC22A6) and human Organic Anion Transporter 3 (hOAT3; SLC22A8) as the principal targets of this compound.[2] These transporters are key players in the renal secretion of a wide array of organic anions, including many drugs. By competitively binding to hOAT1 and hOAT3, this compound reduces the uptake and subsequent intracellular accumulation of co-administered carbapenem antibiotics, thereby preventing the cellular damage that leads to nephrotoxicity.[3]

Signaling Pathway of Renal Tubule Organic Anion Uptake

The uptake of organic anions like carbapenem antibiotics into renal proximal tubule cells is a tertiary active transport process. This process is driven by the electrochemical gradient of sodium, which is maintained by the Na+/K+-ATPase pump. The sodium gradient is then used by a sodium-dicarboxylate cotransporter to bring dicarboxylates (like α-ketoglutarate) into the cell. The intracellular accumulation of these dicarboxylates then drives the uptake of extracellular organic anions in exchange for the intracellular dicarboxylates via OAT1 and OAT3. This compound competitively inhibits this final step.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound against key human organic anion transporters has been quantified in vitro. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the transporter. A lower Ki value indicates a higher affinity and more potent inhibition.

| Transporter | This compound Ki (µM) | Inhibition Type | Reference |

| hOAT1 (SLC22A6) | 23.6 | Competitive | Takeda et al., 2001, cited in[2] |

| hOAT3 (SLC22A8) | 48.3 | Competitive | Takeda et al., 2001, cited in[2] |

In addition to its primary targets, hOAT1 and hOAT3, this compound's interaction with other renal transporters has also been investigated.

| Transporter | This compound Ki (µM) | Inhibition Type | Reference |

| hOAT4 (SLC22A11) | 502 | Competitive | Enomoto et al., 2002[5] |

Note: The higher Ki value for hOAT4 suggests a significantly lower inhibitory potency compared to hOAT1 and hOAT3.

In vivo studies in animal models have provided further quantitative evidence of this compound's effect on the renal handling of carbapenems.

| Animal Model | Carbapenem | Effect of this compound Co-administration | Reference |

| Rabbit | Panipenem and Imipenem | Remarkable inhibition of carbapenem uptake in the renal cortex. | Hirouchi et al., 1994[3] |

| Rabbit | DA-1131 (a carbapenem) | 65-91% decrease in the amount and tissue to plasma (T/P) ratio of DA-1131 in the renal cortex and whole kidney. | Kim et al., 1999[5] |

| Rabbit | DA-1131 | Significant increase in the percentage of DA-1131 excreted unchanged in urine (60.9% vs. 40.1%). | Kim et al., 1999[5] |

| Rabbit | DA-1131 | Significant increase in the renal clearance (Clr) of DA-1131 (6.10 vs. 3.22 mL/min/kg). | Kim et al., 1999[5] |

Experimental Protocols

The following is a representative, detailed protocol for an in vitro experiment to determine the inhibitory effect of this compound on hOAT1- and hOAT3-mediated transport. This protocol is synthesized from methodologies described for similar OAT inhibitor studies, as the full text of the original study by Takeda et al. (2001) is not widely available.

In Vitro Inhibition Assay of hOAT1 and hOAT3 by this compound

Objective: To determine the inhibition constant (Ki) of this compound for the human organic anion transporters hOAT1 and hOAT3.

Materials:

-

Cell Lines: Human embryonic kidney (HEK293) cells stably transfected with the cDNA for hOAT1 (HEK-hOAT1) or hOAT3 (HEK-hOAT3). A mock-transfected HEK293 cell line (not expressing the transporters) should be used as a negative control.

-

Probe Substrate: A radiolabeled OAT substrate, such as [3H]p-aminohippurate (PAH) for hOAT1 or [3H]estrone-3-sulfate (E3S) for hOAT3.

-

Inhibitor: this compound.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) to maintain transporter expression.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.4.

-

Lysis Buffer: 0.1 N NaOH or a suitable cell lysis buffer.

-

Scintillation Cocktail: For quantification of radioactivity.

-

Multi-well Culture Plates: 24- or 48-well plates.

Experimental Workflow:

Procedure:

-

Cell Seeding: Seed the HEK-hOAT1, HEK-hOAT3, and mock-transfected cells into multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture for 24-48 hours.

-

Preparation of Solutions: Prepare stock solutions of the radiolabeled probe substrate and this compound. On the day of the experiment, prepare working solutions in the assay buffer. For Ki determination, a range of this compound concentrations bracketing the expected Ki value should be used (e.g., 0, 1, 5, 10, 25, 50, 100, 500 µM). The probe substrate concentration should be below its Km value to ensure transport is sensitive to competitive inhibition.

-

Assay: a. Remove the culture medium from the wells and wash the cell monolayers twice with pre-warmed (37°C) assay buffer. b. Add pre-warmed assay buffer to each well and pre-incubate the plates at 37°C for 10-15 minutes to equilibrate the temperature. c. Remove the pre-incubation buffer and add the assay buffer containing the radiolabeled probe substrate and the desired concentration of this compound (or buffer alone for control wells). d. Incubate the plates at 37°C for a predetermined time (e.g., 1-5 minutes) that is within the linear range of uptake for the probe substrate. e. Terminate the uptake by rapidly aspirating the assay solution and washing the cell monolayers three times with ice-cold assay buffer.

-

Quantification: a. Lyse the cells by adding a lysis buffer (e.g., 0.1 N NaOH) to each well and incubating for at least 30 minutes at room temperature. b. Transfer the cell lysates to scintillation vials. c. Add a scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter. d. In parallel, determine the protein concentration in a separate set of wells for each cell line to normalize the uptake data (e.g., using a BCA protein assay).

Data Analysis:

-

Calculate Transporter-Specific Uptake: For each condition, subtract the uptake in mock-transfected cells from the uptake in the hOAT-expressing cells. This gives the net uptake mediated by the transporter.

-

Normalize Data: Normalize the uptake data to the protein concentration (e.g., in pmol/mg protein/min).

-

Kinetic Analysis: a. Plot the percentage of inhibition of transporter-specific uptake against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of transport). b. To determine the Ki for competitive inhibition, perform uptake experiments at multiple substrate concentrations in the presence of different fixed concentrations of this compound. c. Analyze the data using a Lineweaver-Burk or Dixon plot, or by non-linear regression analysis of the Michaelis-Menten equation for competitive inhibition: v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]) Where:

- v = initial velocity of transport

- Vmax = maximum velocity of transport

- [S] = substrate concentration

- Km = Michaelis-Menten constant

- [I] = inhibitor (this compound) concentration

- Ki = inhibition constant

Logical Relationships and Implications

The interaction between this compound and renal organic anion transporters has significant implications for drug development and clinical practice. Understanding these relationships is crucial for predicting and managing drug-drug interactions and for designing safer therapeutic agents.

The co-administration of this compound is a targeted strategy to mitigate a specific mechanism of drug-induced toxicity. This approach highlights the importance of understanding drug transporter interactions in drug development. For new chemical entities that are substrates of OAT1 or OAT3, co-administration with an inhibitor like this compound could be a viable strategy to reduce renal clearance and potentially manage toxicity. Conversely, for patients already taking this compound, the co-administration of other drugs that are OAT1/3 substrates could lead to unexpected drug-drug interactions, resulting in altered pharmacokinetics and potential adverse effects.

Conclusion

This compound's role as a nephroprotective agent is well-defined by its competitive inhibition of the renal organic anion transporters hOAT1 and hOAT3. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this area. A thorough understanding of these transporter-mediated interactions is essential for the development of safer and more effective therapeutic strategies, particularly for drugs that are eliminated via renal secretion. Further research into the nuances of these interactions will continue to inform rational drug design and optimize clinical outcomes.

References

- 1. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preventive effect of this compound on nephrotoxicity and uptake of carbapenems in rabbit renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. mdpi.com [mdpi.com]

Technical Guide: The Nephroprotective Mechanisms and Applications of Betamipron

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drug-induced nephrotoxicity (DIN) is a significant cause of acute kidney injury, posing a substantial challenge in clinical practice and drug development. A key mechanism underlying the toxicity of many anionic drugs is their excessive accumulation in renal proximal tubule cells via active transport. Betamipron (N-benzoyl-β-alanine) is a nephroprotective agent designed to mitigate this specific mechanism of injury. It is co-formulated with the carbapenem antibiotic panipenem to reduce its renal toxicity.[1][2][3] This guide provides a detailed examination of the molecular mechanisms, preclinical evidence, and experimental protocols related to this compound's nephroprotective effects, serving as a comprehensive resource for researchers in pharmacology and drug safety.

Core Mechanism of Action: Competitive Inhibition of Renal Organic Anion Transporters

The primary mechanism of this compound's nephroprotective effect is the competitive inhibition of organic anion transporters (OATs) located on the basolateral membrane of renal proximal tubule epithelial cells.[4][5][6]

-

Role of OATs in Nephrotoxicity: Many clinically important drugs, including β-lactam antibiotics, certain antiviral agents (e.g., cidofovir, adefovir), and chemotherapeutics (e.g., cisplatin), are organic anions.[7][8] Their renal clearance involves active secretion from the blood into the tubular cells, a process mediated predominantly by OAT1 (SLC22A6) and OAT3 (SLC22A8).[9] This active transport can lead to dangerously high intracellular drug concentrations, inducing cellular stress, mitochondrial damage, and ultimately, acute tubular necrosis and renal failure.[10][11]

-

This compound as an Inhibitor: this compound functions as a competitive substrate for these transporters.[4][5] By competing with nephrotoxic anionic drugs for uptake via OATs, this compound effectively reduces the intracellular accumulation of the harmful agent in the renal cortex.[4][12][13] This action is analogous to that of probenecid, a well-known OAT inhibitor used clinically to decrease the nephrotoxicity of drugs like cidofovir.[4][9][14] The reduction in intracellular drug concentration is the cornerstone of its ability to prevent kidney damage.[12]

Signaling Pathway Diagram

Caption: this compound competitively inhibits OATs, preventing nephrotoxin uptake and cellular injury.

Preclinical Evidence and Quantitative Data

This compound's efficacy has been demonstrated in multiple preclinical models of drug-induced nephrotoxicity. The data consistently show a significant reduction in kidney injury biomarkers and drug accumulation in the renal cortex.

Data from Carbapenem-Induced Nephrotoxicity Models

Studies in rabbits have shown that co-administration of this compound markedly inhibits the renal uptake of carbapenem antibiotics like panipenem and imipenem, leading to a significant reduction in nephrotoxicity.[12] A similar protective effect was observed with the carbapenem DA-1131, where this compound prevented extensive tubular necrosis.[13]

Table 1: Effect of this compound on Renal Accumulation of Carbapenem DA-1131 in Rabbits

| Parameter | DA-1131 Alone | DA-1131 + this compound | % Decrease |

|---|---|---|---|

| Renal Cortex Concentration | High | Significantly Lower | 65-91%[13] |

| Whole Kidney Concentration | High | Significantly Lower | 65-91%[13] |

| Histopathology (Tubular Necrosis) | Extensive[13] | Not Observed[13] | - |

Data from Cisplatin-Induced Nephrotoxicity Models

In rat models of cisplatin-induced kidney injury, this compound provided significant protection, as evidenced by improvements in key renal function and oxidative stress markers.[4]

Table 2: Effect of this compound on Cisplatin Nephrotoxicity Markers in Rats

| Parameter | Cisplatin Alone | Cisplatin + this compound | Outcome |

|---|---|---|---|

| Blood Urea Nitrogen (BUN) | Elevated | Significantly Lowered[4] | Protection |

| Serum Creatinine (SCr) | Elevated | Significantly Lowered[4] | Protection |

| Renal Glutathione Level | Depleted | Significantly Higher[4] | Antioxidant Preservation |

| Renal Lipid Peroxide Level | Elevated | Lower ( tendência)[4] | Reduced Oxidative Stress |

| Cisplatin Concentration in Renal Cortex | High | Significantly Decreased[4] | Reduced Accumulation |

Experimental Protocols

Reproducible animal models are crucial for evaluating nephroprotective agents.[15][16] The following are summarized methodologies from key studies on this compound.

Protocol: Carbapenem-Induced Nephrotoxicity in Rabbits

This model is used to assess acute tubular injury caused by high doses of carbapenem antibiotics.

-

Nephrotoxicity Induction: A single high dose of a carbapenem antibiotic, such as panipenem (200 mg/kg) or DA-1131 (200 mg/kg), is administered intravenously (i.v.).[12][13]

-

Intervention Group: A separate group of animals receives the carbapenem antibiotic simultaneously with this compound (200 mg/kg, i.v.).[12][13]

-

Control Group: A vehicle control group is typically included.

-

Endpoint Analysis:

-

Biochemical Markers: Blood samples are collected at specified time points (e.g., 8 hours post-administration) to measure serum creatinine (SCr) and blood urea nitrogen (BUN).[13]

-

Drug Accumulation: Kidney tissues (renal cortex and whole kidney) are harvested at early time points (e.g., 30 min and 2 hours) to quantify carbapenem concentrations via methods like HPLC.[13]

-

Histopathology: Kidney sections are fixed, stained (e.g., with Hematoxylin and Eosin), and examined microscopically for evidence of tubular necrosis and other pathological changes.[13]

-

Protocol: Cisplatin-Induced Nephrotoxicity in Rats

This model evaluates protection against nephrotoxicity from a widely used chemotherapeutic agent known to cause kidney damage.[17][18]

-

Animal Model: Male Wistar rats.[4]

-

Nephrotoxicity Induction: Animals are treated with repeated injections of cisplatin.[4]

-

Intervention Group: The treatment group receives this compound co-administered with each cisplatin injection.[4]

-

Endpoint Analysis:

-

Functional Markers: Body weight, kidney weight, BUN, and SCr are measured.[4]

-

Oxidative Stress Markers: Renal tissue homogenates are analyzed for levels of lipid peroxides and glutathione.[4]

-

Drug Accumulation: The concentration of platinum (from cisplatin) in the renal cortex is quantified to confirm reduced uptake.[4]

-

Experimental Workflow Diagram

Caption: A typical workflow for preclinical evaluation of a nephroprotective agent like this compound.

Clinical Application: Panipenem/Betamipron

The most significant clinical application of this compound is its combination with the carbapenem antibiotic panipenem, marketed as Panipenem/Betamipron (e.g., Carbenin).[1] This formulation was specifically designed to harness this compound's nephroprotective properties.[2][3]

-

Rationale: Panipenem, like other carbapenems, has the potential for nephrotoxicity due to its active secretion and accumulation in renal tubules.[6][12]

-

Clinical Efficacy: The combination product has demonstrated good clinical and bacteriological efficacy, comparable to imipenem/cilastatin, in treating respiratory and urinary tract infections.[2][3]

-

Safety Profile: Panipenem/betamipron is generally well-tolerated, with the co-administration of this compound successfully mitigating the potential renal toxicity of panipenem.[2][3]

Conclusion and Future Directions

This compound serves as a successful example of a mechanistically targeted nephroprotective agent. By competitively inhibiting renal organic anion transporters, it effectively prevents the intracellular accumulation and subsequent toxicity of co-administered anionic drugs like panipenem and cisplatin. The robust preclinical data, supported by clear experimental protocols, has been successfully translated into a clinical product that improves the safety profile of a potent antibiotic.

For drug development professionals, the story of this compound underscores the importance of understanding transporter-mediated drug disposition in target organs. This approach offers a viable strategy for mitigating organ-specific toxicity and improving the therapeutic index of new and existing drugs. Future research could explore the potential of this compound or similar OAT inhibitors to protect against nephrotoxicity from other classes of anionic drugs, further expanding its clinical utility.

References

- 1. Panipenem/betamipron - Wikipedia [en.wikipedia.org]

- 2. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protective effects of this compound on renal toxicity during repeated cisplatin administration in rats and protective mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.teikyo.jp [pure.teikyo.jp]

- 6. scispace.com [scispace.com]

- 7. The interaction and transport of beta-lactam antibiotics with the cloned rat renal organic anion transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral drug-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adefovir nephrotoxicity: possible role of mitochondrial DNA depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tubular cell apoptosis and cidofovir-induced acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preventive effect of this compound on nephrotoxicity and uptake of carbapenems in rabbit renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nephroprotective effect of this compound on a new carbapenem, DA-1131, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Renal tolerance of cidofovir] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 16. Experimental models for nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Betamipron: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamipron, chemically known as N-benzoyl-β-alanine, is a pharmaceutical agent primarily used as a nephroprotective agent in combination with the carbapenem antibiotic panipenem. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and its mechanism of action. Detailed experimental protocols for its synthesis and for key assays to evaluate its biological activity are also presented. Furthermore, this guide includes a visualization of its mechanism of action at the renal tubule.

Chemical Structure and Properties

This compound is a synthetic derivative of the amino acid β-alanine. Its chemical structure consists of a benzoyl group attached to the nitrogen atom of β-alanine.

Chemical Structure:

-

IUPAC Name: 3-(benzoylamino)propanoic acid[1]

-

Chemical Formula: C₁₀H₁₁NO₃[1]

-

Molecular Weight: 193.20 g/mol [2]

-

CAS Number: 3440-28-6[1]

-

SMILES: O=C(NCCC(=O)O)c1ccccc1[1]

-

InChI: InChI=1S/C10H11NO3/c12-9(13)6-7-11-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13)[1]

A summary of the key chemical and physical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][3] |

| Molecular Weight | 193.20 g/mol | [2] |

| Melting Point | 120 °C | [1] |

| Solubility | Readily soluble in warm water and chloroform. Very easily soluble in alcohol, ether, and acetone.[4] Soluble in DMSO (39 mg/mL). Insoluble in water. | [5] |

| pKa | Not explicitly found in search results. | |

| Appearance | Colorless prisms from hot water.[4] |

Mechanism of Action: Nephroprotection

This compound's primary clinical application is to mitigate the nephrotoxicity associated with the carbapenem antibiotic panipenem. Panipenem, like other carbapenems, can accumulate in the proximal renal tubules, leading to cellular damage. This compound acts as a competitive inhibitor of organic anion transporters (OATs), specifically OAT1 and OAT3, which are located on the basolateral membrane of the renal proximal tubular cells.

By blocking these transporters, this compound prevents the active uptake of panipenem from the blood into the tubular cells. This reduction in intracellular accumulation of the antibiotic spares the renal cells from its toxic effects. The inhibitory constants (Ki) of this compound for human OAT1 and OAT3 have been determined to be 23.6 µM and 48.3 µM, respectively.

The logical relationship of this compound's mechanism of action is depicted in the following diagram:

Caption: Mechanism of this compound's nephroprotective action.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Synthesis of this compound (N-benzoyl-β-alanine)

Principle: This protocol describes the synthesis of this compound via the benzoylation of β-alanine.

Materials:

-

β-alanine

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, separatory funnel, etc.)

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Dissolution of β-alanine: In a round-bottom flask, dissolve β-alanine (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents). Cool the solution in an ice bath.

-

Benzoylation: While stirring vigorously, slowly add benzoyl chloride (1.1 equivalents) to the cooled solution. Continue stirring in the ice bath for 1 hour, and then at room temperature for an additional 2 hours.

-

Acidification: Cool the reaction mixture again in an ice bath and acidify to pH 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound should form.

-

Extraction: Extract the product from the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be recrystallized from hot water to yield pure this compound as colorless prisms.

-

Characterization: Confirm the identity and purity of the synthesized this compound by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

In Vitro Organic Anion Transporter (OAT) Inhibition Assay

Principle: This assay determines the inhibitory activity of this compound on OAT1 and OAT3 transporters expressed in a suitable cell line. The uptake of a fluorescent or radiolabeled OAT substrate is measured in the presence and absence of this compound.

Materials:

-

Human embryonic kidney (HEK293) cells stably transfected with human OAT1 or OAT3 (or other suitable cell line)

-

Control (mock-transfected) HEK293 cells

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Phosphate-buffered saline (PBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Fluorescent OAT substrate (e.g., 6-carboxyfluorescein) or radiolabeled substrate (e.g., [³H]-para-aminohippurate for OAT1, [³H]-estrone-3-sulfate for OAT3)

-

This compound stock solution (in DMSO)

-

Multi-well cell culture plates (e.g., 24-well or 96-well)

-

Fluorescence plate reader or liquid scintillation counter

Procedure:

-

Cell Seeding: Seed the OAT-expressing and mock-transfected cells into multi-well plates at a density that allows them to reach ~90% confluency on the day of the assay.

-

Preparation of Solutions: Prepare serial dilutions of this compound in assay buffer from the stock solution. Also, prepare the substrate solution in assay buffer at a concentration close to its Km value for the respective transporter.

-

Assay Initiation: On the day of the experiment, wash the cell monolayers twice with pre-warmed assay buffer.

-

Pre-incubation: Add the this compound dilutions (or vehicle control) to the wells and pre-incubate for 10-15 minutes at 37°C.

-

Uptake Measurement: Initiate the uptake reaction by adding the substrate solution to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.

-

Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.

-

Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing Triton X-100). Measure the fluorescence or radioactivity in the cell lysates using a plate reader or scintillation counter.

-

Data Analysis: Subtract the substrate uptake in mock-transfected cells from that in OAT-expressing cells to determine the transporter-specific uptake. Plot the percentage of inhibition of substrate uptake against the concentration of this compound. Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. The Ki can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Animal Model of Panipenem-Induced Nephrotoxicity and Protection by this compound

Principle: This in vivo experiment evaluates the ability of this compound to prevent kidney damage caused by high doses of panipenem in an animal model, typically rabbits or rats.

Materials:

-

Male New Zealand white rabbits or Sprague-Dawley rats

-

Panipenem

-

This compound

-

Vehicle (e.g., sterile saline)

-

Anesthetics

-

Blood collection supplies

-

Urine collection apparatus (metabolic cages)

-

Equipment for euthanasia and tissue collection

-

Reagents for biochemical analysis (e.g., BUN, creatinine)

-

Reagents and equipment for histological analysis (formalin, paraffin, microtome, stains)

Procedure:

-

Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Randomly divide the animals into at least four groups:

-

Group 1: Control (vehicle only)

-

Group 2: Panipenem only

-

Group 3: Panipenem + this compound

-

Group 4: this compound only

-

-

Dosing: Administer panipenem and this compound intravenously at predetermined doses. For example, panipenem at a nephrotoxic dose and this compound at a protective dose.

-

Monitoring and Sample Collection: House the animals in metabolic cages for urine collection at specified time points (e.g., 0-24h, 24-48h). Collect blood samples at baseline and at the end of the study. Monitor the animals for any signs of toxicity.

-

Biochemical Analysis: Measure markers of renal function in serum and urine, such as blood urea nitrogen (BUN), serum creatinine, and urinary N-acetyl-β-D-glucosaminidase (NAG).

-

Histopathological Analysis: At the end of the study, euthanize the animals and perfuse the kidneys with saline followed by 10% neutral buffered formalin. Excise the kidneys, fix them in formalin, and process them for paraffin embedding. Section the kidneys and stain with hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS) to evaluate for signs of tubular necrosis, cast formation, and other pathological changes.

-

Data Analysis: Compare the biochemical and histopathological data between the different groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in the markers of kidney damage in the Panipenem + this compound group compared to the Panipenem only group would indicate a nephroprotective effect.

The following diagram illustrates the general workflow for the in vivo nephrotoxicity study:

Caption: Experimental workflow for the in vivo nephrotoxicity study.

Conclusion

This compound is a well-characterized molecule with a clear mechanism of action in preventing panipenem-induced nephrotoxicity. Its chemical properties are well-defined, and its biological activity can be reliably assessed using the experimental protocols outlined in this guide. This information is crucial for researchers and professionals involved in the development and study of antimicrobial therapies and nephroprotective agents. Further research could focus on the potential of this compound to protect against the nephrotoxicity of other drugs that are substrates for organic anion transporters.

References

Betamipron as a Renoprotective Agent Against Cisplatin-Induced Nephrotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisplatin is a potent and widely used chemotherapeutic agent, but its clinical utility is often limited by severe nephrotoxicity. This technical guide provides an in-depth analysis of the protective effects of betamipron (N-benzoyl-β-alanine) against cisplatin-induced kidney damage. The core mechanism of this compound's action is the competitive inhibition of cisplatin uptake into renal proximal tubular cells, primarily mediated by organic anion transporters (OATs). By reducing the intracellular accumulation of cisplatin, this compound effectively mitigates the downstream cellular damage, including oxidative stress, DNA damage, and apoptosis. This guide summarizes the key quantitative data from preclinical studies, details the experimental protocols used to evaluate this protective effect, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Cisplatin (cis-diamminedichloroplatinum(II)) exerts its anticancer effects by forming DNA adducts, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. However, cisplatin is indiscriminately taken up by various cells, including the epithelial cells of the renal proximal tubules, where it accumulates and causes significant damage[1]. The resulting nephrotoxicity can lead to acute kidney injury (AKI) and chronic kidney disease, necessitating dose reductions or discontinuation of a highly effective cancer treatment[2].

This compound is an N-acyl amino acid that has been investigated for its ability to ameliorate drug-induced nephrotoxicity[3][4]. This document consolidates the current understanding of this compound's protective mechanisms against cisplatin-induced renal injury, providing a technical resource for researchers in nephrology, oncology, and pharmacology.

Mechanism of Action of this compound

The primary mechanism by which this compound protects against cisplatin nephrotoxicity is through the inhibition of cisplatin uptake into renal tubular cells[5][6]. Cisplatin enters these cells via transporters, including the organic cation transporter 2 (OCT2) and, as more recent evidence suggests, potentially through pathways involving organic anion transporters (OATs) for its metabolites[7][8]. This compound acts as a competitive inhibitor of OATs, thereby reducing the intracellular concentration of cisplatin and its toxic metabolites in the renal cortex[5][6]. This reduction in intracellular cisplatin prevents the initiation of a cascade of damaging downstream events.

Quantitative Data on the Protective Effects of this compound

The efficacy of this compound in mitigating cisplatin-induced nephrotoxicity has been quantified in several preclinical studies. The following tables summarize key findings.

Table 1: Effect of this compound on Renal Function Markers in Rats Treated with Cisplatin

| Treatment Group | Blood Urea Nitrogen (BUN) (mg/dL) | Serum Creatinine (SCr) (mg/dL) | Reference |

| Saline + Alkaline Solution | 18.5 ± 1.2 | 0.5 ± 0.0 | [5] |

| Cisplatin + Alkaline Solution | 145.8 ± 20.1 | 2.9 ± 0.5 | [5] |

| Cisplatin + this compound | 35.4 ± 8.6 | 0.8 ± 0.1 | [5] |

| *Data are presented as mean ± SEM. p < 0.05 compared to the Cisplatin + Alkaline Solution group. |

Table 2: Effect of this compound on Cisplatin Concentration and Oxidative Stress Markers in Rat Renal Cortex

| Treatment Group | Cisplatin Concentration (µg/g wet tissue) | Lipid Peroxide Level (nmol/mg protein) | Glutathione Level (µmol/g wet tissue) | Reference |

| Cisplatin + Alkaline Solution | 10.3 ± 0.57 | 0.28 ± 0.02 | 1.21 ± 0.08 | [5] |

| Cisplatin + this compound | 4.23 ± 0.97 | 0.22 ± 0.01 | 1.52 ± 0.06 | [5] |

| Data are presented as mean ± SEM. p < 0.05 compared to the Cisplatin + Alkaline Solution group. |

Table 3: Effect of this compound on Body Weight and Kidney Weight in Rats Treated with Cisplatin

| Treatment Group | Body Weight Gain (%) | Kidney Weight to Body Weight Ratio (x10-3) | Reference |

| Cisplatin Alone | -15.4 ± 2.1 | 9.8 ± 0.6 | [4] |

| Cisplatin + this compound (250 mg/kg) | -5.1 ± 1.8 | 7.9 ± 0.3 | [4] |

| *Data are presented as mean ± SEM. p < 0.05 compared to the Cisplatin Alone group. |

Experimental Protocols

The following protocols are representative of the methodologies used in preclinical studies to assess the protective effects of this compound against cisplatin-induced nephrotoxicity.

Animal Model of Cisplatin-Induced Nephrotoxicity

-

Animals: Male Wistar rats, weighing between 235-377g, are typically used[6][9]. The animals are acclimatized for at least one week before the experiment with free access to food and water[6].

-

Induction of Nephrotoxicity: A single intraperitoneal (i.p.) injection of cisplatin at a dose of 6 mg/kg is administered to induce renal injury[3][4].

-

This compound Administration: this compound is administered via i.p. injection at doses ranging from 250 mg/kg to 2000 mg/kg[4]. The timing of this compound administration relative to the cisplatin injection is a critical parameter, with administration 1 hour after cisplatin showing significant protective effects[6][10].

-

Experimental Groups:

-

Control Group: Receives saline and/or an alkaline solution (vehicle for this compound).

-

Cisplatin Group: Receives cisplatin and the vehicle.

-

Cisplatin + this compound Group: Receives cisplatin and this compound.

-

-

Duration and Sample Collection: Animals are monitored for a period of 5 to 25 days[4][9]. Blood samples are collected from the tail vein at specified time points to measure BUN and serum creatinine levels. At the end of the study, animals are sacrificed, and kidneys are harvested for histological analysis and measurement of cisplatin concentration, lipid peroxides, and glutathione levels[5][9].

Biochemical Assays

-

BUN and Serum Creatinine: Measured using commercially available colorimetric assay kits[9].

-

Lipid Peroxidation: Assessed by measuring the levels of thiobarbituric acid reactive substances (TBARS) in kidney homogenates[5].

-

Glutathione (GSH) Levels: Determined in the renal cortex using standard enzymatic recycling methods[5].

-

Cisplatin Concentration: Quantified in the renal cortex using atomic absorption spectrophotometry[5].

Histological Analysis

-

Kidney tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of tubular damage[4].

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in cisplatin nephrotoxicity and the protective mechanism of this compound.

Cisplatin-Induced Nephrotoxicity Signaling Cascade

Cisplatin accumulation in renal tubular cells triggers a complex signaling cascade involving DNA damage response, activation of MAPKs, and inflammatory pathways, ultimately leading to apoptosis and cell death.

Caption: Cisplatin uptake via OATs initiates DNA damage, oxidative stress, and subsequent activation of p53, MAPK, and inflammatory pathways, culminating in apoptosis.

This compound's Protective Mechanism

This compound competitively inhibits the OAT-mediated uptake of cisplatin, thereby preventing the initiation of the downstream damaging signaling cascades.

Caption: this compound competitively inhibits cisplatin uptake by OATs, leading to reduced intracellular cisplatin levels and mitigation of downstream cellular damage and nephrotoxicity.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the renoprotective effects of this compound.

Caption: A typical experimental workflow for assessing this compound's protection against cisplatin nephrotoxicity in a rat model.

Discussion and Future Directions

The evidence strongly supports the role of this compound as a promising agent for the prevention of cisplatin-induced nephrotoxicity. Its mechanism of action, centered on the inhibition of cisplatin uptake into renal cells, is a clear and effective strategy for mitigating downstream damage. The reduction in renal function markers, oxidative stress, and histological damage observed in preclinical models provides a solid foundation for its potential clinical application.

Future research should focus on several key areas. Firstly, a more detailed elucidation of the specific organic anion transporters involved in cisplatin and this compound interaction is warranted. While OATs are implicated, identifying the specific subtypes (e.g., OAT1, OAT3) would allow for more targeted drug design. Secondly, while this compound does not appear to interfere with the antitumor efficacy of cisplatin in preclinical models, this needs to be rigorously confirmed in a wider range of cancer types[3][10][11]. Finally, well-designed clinical trials are necessary to translate these promising preclinical findings into tangible benefits for patients undergoing cisplatin-based chemotherapy.

Conclusion

This compound offers a targeted and effective approach to mitigating cisplatin-induced nephrotoxicity. By competitively inhibiting the uptake of cisplatin into renal tubular cells, this compound prevents the initiation of the cellular damage cascade, thereby preserving renal function. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals working to address the significant clinical challenge of chemotherapy-induced kidney injury. Further investigation into its clinical utility is highly encouraged.

References

- 1. Activation and involvement of p53 in cisplatin-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p53 inhibition attenuates cisplatin-induced acute kidney injury through microRNA-142-5p regulating SIRT7/NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound reduces cisplatin nephrotoxicity in rodents without modifying its antileukemic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effect of N-benzoyl-beta-alanine against cisplatin nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effects of this compound on renal toxicity during repeated cisplatin administration in rats and protective mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Identification of OAT1/OAT3 as Contributors to Cisplatin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane Transporters as Mediators of Cisplatin Effects and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Effects of this compound on cisplatin nephrotoxicity and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]